2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
2-Ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This method ensures the formation of the desired pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
2-Ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Its fluorescent properties make it useful in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of 2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound of the family, known for its versatility in chemical modifications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with unique properties.
Uniqueness
2-Ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ethyl and dimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-ethyl-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-4-8-5-9-11-10(14)6(2)7(3)13(9)12-8/h5H,4H2,1-3H3,(H,11,14) |
InChI Key |
PWSWWDRDWGDFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(C(=O)NC2=C1)C)C |
Origin of Product |
United States |
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